molecular formula C18H22O B1266526 4-Sec-butyl-2-(1-phenylethyl)phenol CAS No. 2622-83-5

4-Sec-butyl-2-(1-phenylethyl)phenol

Cat. No.: B1266526
CAS No.: 2622-83-5
M. Wt: 254.4 g/mol
InChI Key: QJNBIFRUSFIANU-UHFFFAOYSA-N
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Description

4-Sec-butyl-2-(1-phenylethyl)phenol is a complex organic compound with significant relevance in the field of polymer chemistry and materials science. Its molecular structure consists of a phenol group substituted with a sec-butyl group at the 4-position and a 1-phenylethyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Sec-butyl-2-(1-phenylethyl)phenol involves several chemical strategies, including polymerization and functionalization reactions. One common method involves the reaction of substituted 1,1-diphenylalkyllithiums with phenol derivatives. This reaction typically requires the use of strong bases and controlled reaction conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale polymerization processes. These processes are designed to produce high yields of the compound with consistent quality. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Sec-butyl-2-(1-phenylethyl)phenol undergoes a variety of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction can produce alcohols.

Scientific Research Applications

4-Sec-butyl-2-(1-phenylethyl)phenol has a wide range of scientific research applications, including:

    Polymer Chemistry: Used as a monomer or comonomer in the synthesis of various polymers.

    Materials Science: Employed in the development of advanced materials with unique properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Sec-butyl-2-(1-phenylethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and other interactions with various biomolecules, influencing their structure and function. Additionally, the compound’s unique substituents can modulate its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Sec-butyl-2-(α-methylbenzyl)phenol
  • 4-(1-methylpropyl)-2-(1-phenylethyl)phenol
  • Phenol, 4-sec-butyl-2-(α-methylbenzyl)-

Uniqueness

4-Sec-butyl-2-(1-phenylethyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

4-butan-2-yl-2-(1-phenylethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O/c1-4-13(2)16-10-11-18(19)17(12-16)14(3)15-8-6-5-7-9-15/h5-14,19H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNBIFRUSFIANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)O)C(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50949091
Record name 4-(Butan-2-yl)-2-(1-phenylethyl)phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2622-83-5
Record name 4-(1-Methylpropyl)-2-(1-phenylethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2622-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Methylpropyl)-2-(1-phenylethyl)phenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC97296
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Record name 4-(Butan-2-yl)-2-(1-phenylethyl)phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-methylpropyl)-2-(1-phenylethyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.251
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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